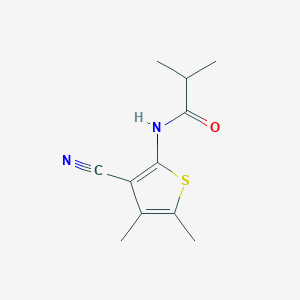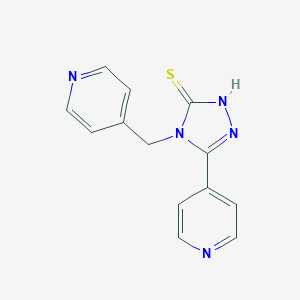
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, also known as compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 251.33 g/mol.
Applications De Recherche Scientifique
Compound A has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study published in the European Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to have potent anti-cancer activity against human breast cancer cells.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, it may inhibit the activity of certain protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory effects, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in lab experiments is its high potency and selectivity. It has been shown to have potent anti-cancer and anti-inflammatory activity at low concentrations. Additionally, its synthetic nature allows for easy modification and optimization of its structure for different applications. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This may lead to the development of more potent and selective N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamides for therapeutic use. Another direction is to study the pharmacokinetics and toxicity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in animal models, which may provide insights into its potential use in humans. Additionally, the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A as a white solid with a yield of around 70-80%.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFGZGJWXIVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508642.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508643.png)
![N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508645.png)
![3,5-dimethoxy-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B508648.png)
![5-(4-bromophenyl)-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508651.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B508661.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B508664.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B508665.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B508668.png)


![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)
![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)